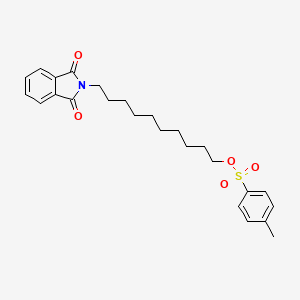

10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate

Description

10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is a synthetic organic compound featuring a decyl chain bridged between a phthalimide (1,3-dioxoisoindolin-2-yl) group and a 4-methylbenzenesulfonate (tosyl) moiety. Its synthesis typically involves tosylation of a precursor alcohol using 4-methylbenzenesulfonyl chloride (TsCl) in the presence of dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) .

Properties

IUPAC Name |

10-(1,3-dioxoisoindol-2-yl)decyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5S/c1-20-14-16-21(17-15-20)32(29,30)31-19-11-7-5-3-2-4-6-10-18-26-24(27)22-12-8-9-13-23(22)25(26)28/h8-9,12-17H,2-7,10-11,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUQRAVYSJTWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the isoindolinone core. This can be achieved through the cyclization of phthalic anhydride with amines under specific conditions. The decyl chain is then introduced through a nucleophilic substitution reaction, followed by the attachment of the 4-methylbenzenesulfonate group via sulfonation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology: In biological research, 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is utilized in the study of cell membranes and protein interactions. Its ability to interact with biological membranes makes it a valuable tool for understanding cellular processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features can be exploited to create new therapeutic agents with improved efficacy and reduced side effects.

Industry: In industry, this compound is used in the production of dyes, pigments, and other colorants. Its stability and reactivity make it suitable for various applications in the manufacturing of consumer goods.

Mechanism of Action

The mechanism by which 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

However, excessive hydrophobicity may reduce solubility, necessitating formulation optimization. Compound 14 introduces a rigid dec-9-ynyl chain and a 2,6-dioxopiperidyl group, which may enhance target binding through steric effects and hydrogen bonding.

Functional Groups and Reactivity :

- The phthalimide group in all three compounds acts as a protective or directing group. In , this moiety facilitates nucleoside analog synthesis for hTK-1 targeting.

- The tosyl group serves as a versatile leaving group, enabling nucleophilic substitution for chelator attachment (e.g., SAAC chelates for <sup>99m</sup>Tc labeling) .

Biological Activity :

- The ethyl derivative demonstrates direct utility in tumor imaging due to hTK-1 substrate specificity.

- The target compound’s longer chain may delay metabolic clearance, extending its half-life in vivo.

- Compound 14 ’s piperidyl group could improve binding to enzymes like proteases or kinases, though this requires experimental validation.

Research Findings and Limitations

- Synthetic Efficiency : The target compound and its analogs are synthesized via reliable tosylation protocols, but scalability may vary due to precursor complexity (e.g., alkyne handling in Compound 14) .

- Biological Data Gaps : While explicitly links the ethyl analog to hTK-1 targeting, the target compound’s applications remain theoretical. Further studies are needed to assess its pharmacokinetics and binding specificity.

Biological Activity

10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the synthesis, structural characteristics, and biological activity of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

The synthesis of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate involves the reaction of tosyl chloride with a precursor containing a dioxoisoindoline moiety. The reaction typically occurs in a solvent such as dichloromethane under controlled conditions. The resulting compound can be characterized using techniques such as NMR and X-ray crystallography.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C25H31NO5S |

| Molecular Weight | 457.6 g/mol |

| Functional Groups | Dioxoisoindoline, sulfonate |

| Crystal Structure | Exhibits π–π interactions and non-classical hydrogen bonding |

Biological Activity

The biological activity of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate has been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its role in radiolabeling for imaging purposes.

Anti-Cancer Activity

Research indicates that derivatives of the dioxoisoindoline structure exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of apoptotic proteins .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cell lines.

Radiolabeling Applications

Another important aspect of this compound is its application in radiolabeling for diagnostic imaging. The sulfonate group facilitates the attachment of chelating agents that can bind to radionuclides such as Technetium-99m. This property is particularly useful in developing radiopharmaceuticals for imaging tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.